Fmoc-His(Trt)-OH

Catalog No.
S785326
CAS No.
109425-51-6
M.F
C40H33N3O4
M. Wt
619.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-His(Trt)-OH

CAS Number

109425-51-6

Product Name

Fmoc-His(Trt)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoic acid

Molecular Formula

C40H33N3O4

Molecular Weight

619.7 g/mol

InChI

InChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-43(27-41-31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45)/t37-/m0/s1

InChI Key

XXMYDXUIZKNHDT-QNGWXLTQSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Synonyms

Fmoc-His(Trt)-OH;109425-51-6;N-Fmoc-N'-trityl-L-histidine;Na-Fmoc-Nim-trityl-L-histidine;N|A-Fmoc-N(im)-trityl-L-histidine;Nalpha-Fmoc-N(im)-trityl-L-histidine;AmbotzFAA1090;Fmoc-his(trityl)-OH;PubChem10019;Fmoc-L-His(Trt)-OH;Fmoc-1-Trityl-His-OH;AC1Q71CN;N-Fmoc-1-trityl-L-histidine;47639_ALDRICH;FMOC-HIS(1-TRT)-OH;SCHEMBL1737899;47639_FLUKA;MolPort-003-934-225;C40H33N3O4;N-a-Fmoc-N-im-trityl-L-histidine;Nalpha-Fmoc-Nim-trityl-L-histidine;N-|A-Fmoc-N-im-trityl-L-histidine;Nalpha-Fmoc-tele-trityl-L-histidine;ANW-16042;CF-186

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Peptide Synthesis:

Fmoc-His(Trt)-OH, also known as N-[(9H-fluoren-9-yl)methoxycarbonyl]-1-(triphenylmethyl)-L-histidine, is a key building block used in peptide synthesis. It is a protected amino acid derivative, where the N-terminus (amino group) is protected by the Fmoc (Fluorenylmethyloxycarbonyl) group and the side chain imidazole group of histidine is protected by the Trt (Trityl) group. These protecting groups allow for the selective coupling of Fmoc-His(Trt)-OH with other protected amino acids to form peptides in a controlled manner [, ].

Chemical Biology:

Fmoc-His(Trt)-OH finds applications in chemical biology, where it can be used to study protein-protein interactions and protein function. Researchers can incorporate Fmoc-His(Trt)-OH containing peptides into various probes and sensors to target specific proteins and investigate their activity or interactions with other molecules [, ].

Fmoc-His(Trt)-OH, or N-Fmoc-N-trityl-L-histidine, is a derivative of the amino acid histidine that is extensively used in peptide synthesis. The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which allows for selective deprotection during the synthesis process. The trityl (Trt) group provides additional protection for the side chain of histidine, enhancing stability and preventing unwanted reactions during synthesis. The molecular formula of Fmoc-His(Trt)-OH is C₄₀H₃₃N₃O₄, with a molecular weight of 619.71 g/mol .

Typical of amino acids and their derivatives. Key reactions include:

  • Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, allowing for further coupling reactions.
  • Coupling Reactions: Fmoc-His(Trt)-OH can react with activated carboxylic acids in the presence of coupling agents (e.g., N,N'-diisopropylcarbodiimide) to form peptide bonds.
  • Racemization: During solid-phase peptide synthesis, Fmoc-His(Trt)-OH is prone to racemization, which can affect the stereochemistry of the resulting peptides .

Histidine is an essential amino acid involved in various biological processes, including enzyme catalysis and metal ion coordination. Fmoc-His(Trt)-OH retains these properties, making it valuable in the synthesis of biologically active peptides. Its derivatives are often studied for their roles in protein structure and function, particularly in metalloproteins and enzymes where histidine acts as a ligand .

The synthesis of Fmoc-His(Trt)-OH typically involves several steps:

  • Protection of Histidine: The amino group of histidine is protected using the Fmoc group.
  • Tritylation: The side chain of histidine is protected with the trityl group to prevent side reactions during peptide synthesis.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography.

Two primary synthetic routes have been documented:

  • Using 9-fluorenylmethyl chloroformate to protect the amino group while simultaneously introducing the trityl group .
  • Employing trifluoroacetic acid to facilitate the reaction with resin-bound histidine .

Fmoc-His(Trt)-OH is widely used in peptide synthesis for various applications, including:

  • Pharmaceutical Development: It is utilized in the production of peptide drugs that target specific biological pathways.
  • Research: Used in studies involving protein interactions and enzyme mechanisms due to its role in biological systems.
  • Biotechnology: Employed in developing biosensors and other biotechnological applications where peptides play a crucial role.

Studies have shown that Fmoc-His(Trt)-OH can interact with various biomolecules, influencing enzyme activity and protein stability. Its ability to coordinate metal ions makes it particularly interesting for research into metalloproteins . Interaction studies often employ techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to elucidate binding mechanisms.

Several compounds share structural similarities with Fmoc-His(Trt)-OH, each exhibiting unique properties:

CompoundStructure FeaturesUnique Properties
Fmoc-Lys(Boc)-OHFmoc protecting group; Boc on lysineBasic amino acid; used in cationic peptides
Fmoc-Gly-OHSimple glycine structureSmallest amino acid; often used as a linker
Trt-His-OHTrityl protecting group; no FmocDirectly used in peptide synthesis without Fmoc
Fmoc-Asp(OtBu)-OHFmoc protecting group; t-butyl esterAcidic amino acid; used for anionic peptides

Fmoc-His(Trt)-OH stands out due to its dual protection strategy that enables greater control during peptide synthesis while retaining essential biological functions associated with histidine .

PropertyValueSource
Molecular FormulaC₄₀H₃₃N₃O₄
Molecular Weight619.71 g/mol
CAS Number109425-51-6
Melting Point150–155°C
SolubilityDMSO, DMF, chloroform
Optical Activity[α]D +86.0° (c=5% in CHCl₃)

The Fmoc group is cleaved under basic conditions (e.g., piperidine), while the Trt group is removed by trifluoroacetic acid (TFA).

XLogP3

7.5

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 5 companies with hazard statement code(s):;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-Fmoc-N'-trityl-L-histidine

Dates

Modify: 2023-08-15
Poissonnier et al. Disrupting the CD95-PLCgamma1 interaction prevents Th17-driven inflammation. Nature Chemical Biology, doi: 10.1038/s41589-018-0162-9, published online 14 November 2018

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